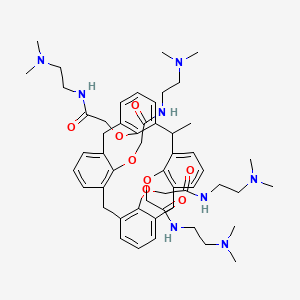
2,2',2'',2'''-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyClooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) is a complex organic compound characterized by its unique structural framework This compound features a central tetrabenzenacyclooctaphane core, which is a large, multi-ring system, and is functionalized with four acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) typically involves multiple steps:
Formation of the Tetrabenzenacyclooctaphane Core: This step involves the cyclization of benzene derivatives under high-temperature conditions, often using a catalyst such as palladium or platinum to facilitate the formation of the large ring structure.
Functionalization with Acetamide Groups: The core structure is then reacted with acetamide derivatives in the presence of a strong base like sodium hydride (NaH) to introduce the acetamide functionalities.
Introduction of Dimethylaminoethyl Groups: Finally, the compound is treated with dimethylaminoethyl chloride in the presence of a tertiary amine base such as triethylamine (TEA) to attach the dimethylaminoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control would be crucial to maintain the integrity of the complex structure.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the tetrabenzenacyclooctaphane core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl groups.
Reduction: Amines derived from the reduction of acetamide groups.
Substitution: Halogenated derivatives of the tetrabenzenacyclooctaphane core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules, enhancing their solubility and bioavailability.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced polymers and materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The tetrabenzenacyclooctaphane core provides a rigid framework that can encapsulate smaller molecules, while the acetamide and dimethylaminoethyl groups facilitate interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodextrins: Like the compound , cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with other molecules.
Calixarenes: These are macrocyclic compounds with a similar ability to encapsulate guest molecules.
Cucurbiturils: Another class of macrocyclic compounds known for their ability to form host-guest complexes.
Uniqueness
What sets 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) apart is its combination of a large, rigid core with multiple functional groups that enhance its reactivity and versatility. This makes it a valuable tool in various fields of research and industry, offering unique properties not found in simpler macrocyclic compounds.
Propiedades
Fórmula molecular |
C53H74N8O8 |
|---|---|
Peso molecular |
951.2 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-8-methyl-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetamide |
InChI |
InChI=1S/C53H74N8O8/c1-37-44-20-12-18-42(52(44)68-35-48(64)56-24-28-60(6)7)31-40-16-10-14-38(50(40)66-33-46(62)54-22-26-58(2)3)30-39-15-11-17-41(51(39)67-34-47(63)55-23-27-59(4)5)32-43-19-13-21-45(37)53(43)69-36-49(65)57-25-29-61(8)9/h10-21,37H,22-36H2,1-9H3,(H,54,62)(H,55,63)(H,56,64)(H,57,65) |
Clave InChI |
XYJZSUATWITWSG-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC(=C2OCC(=O)NCCN(C)C)CC3=CC=CC(=C3OCC(=O)NCCN(C)C)CC4=C(C(=CC=C4)CC5=C(C1=CC=C5)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


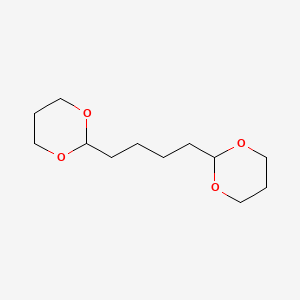
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
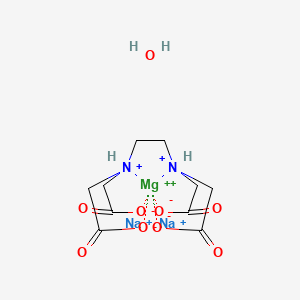

![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
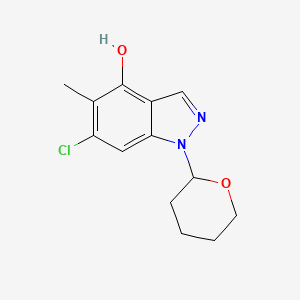
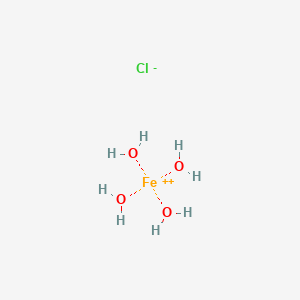
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)

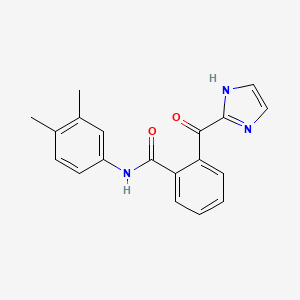
![N-{2-[4-(Imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propyl}acetamide](/img/structure/B12946687.png)
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)
